molecular formula C17H28OSi2 B6214947 tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 1431638-89-9

tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane

Cat. No.: B6214947
CAS No.: 1431638-89-9
M. Wt: 304.6 g/mol
InChI Key: DSYHPLWSLDNVHK-UHFFFAOYSA-N
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Description

tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane is a complex organosilicon compound. It is characterized by the presence of both tert-butyl and trimethylsilyl groups, which impart unique chemical properties. This compound is often used in organic synthesis and materials science due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-[2-(trimethylsilyl)ethynyl]phenol. This reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is typically conducted under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The tert-butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted organosilicon compounds depending on the reagents used.

Scientific Research Applications

tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as silicones and siloxanes, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane exerts its effects involves the interaction of its silyl groups with various molecular targets. The tert-butyl and trimethylsilyl groups can form stable bonds with other molecules, thereby modifying their chemical properties. This interaction can influence the reactivity, stability, and solubility of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyldimethyl{2-[2-(trimethylsilyl)ethynyl]phenoxy}silane
  • tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane
  • This compound

Uniqueness

This compound is unique due to the presence of both tert-butyl and trimethylsilyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions. Additionally, its ability to form stable complexes with other molecules makes it useful in a wide range of applications, from organic synthesis to materials science.

Properties

CAS No.

1431638-89-9

Molecular Formula

C17H28OSi2

Molecular Weight

304.6 g/mol

IUPAC Name

tert-butyl-dimethyl-[2-(2-trimethylsilylethynyl)phenoxy]silane

InChI

InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-12-10-9-11-15(16)13-14-19(4,5)6/h9-12H,1-8H3

InChI Key

DSYHPLWSLDNVHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C#C[Si](C)(C)C

Purity

95

Origin of Product

United States

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